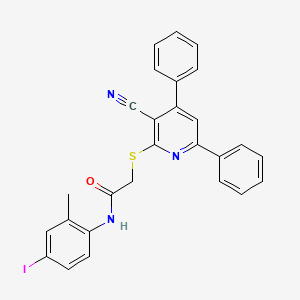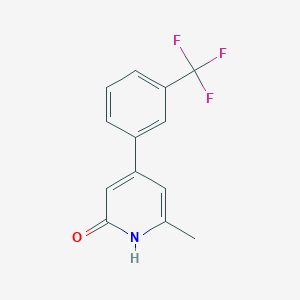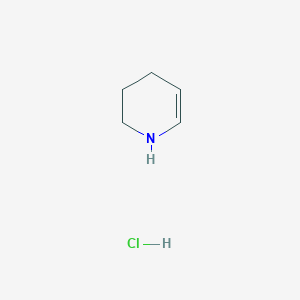
1,2,3,4-Tetrahydropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydropyridine hydrochloride is a heterocyclic organic compound that serves as a building block in chemical synthesis. It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. This compound is known for its utility in various chemical reactions and its role in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of N-methylpyridinium salts using borohydride reagents can yield 1-methyl-1,2,3,4-tetrahydropyridine . Another method involves the ring-closing metathesis of olefin-containing enamides using ruthenium-based catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods may vary depending on the desired purity and yield of the compound. Common industrial processes include catalytic hydrogenation and reductive amination.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydropyridine hydrochloride involves its interaction with various molecular targets. For example, its derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to oxidative stress and neuronal damage . This mechanism is particularly relevant in the study of Parkinson’s disease.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with similar chemical properties.
Piperidine: A fully saturated six-membered ring containing one nitrogen atom, often used in similar chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H10ClN |
|---|---|
Poids moléculaire |
119.59 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h2,4,6H,1,3,5H2;1H |
Clé InChI |
HAKSOKWVNPZVNM-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



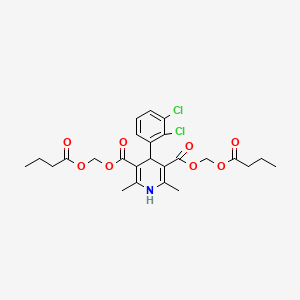
![4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15054324.png)


![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)
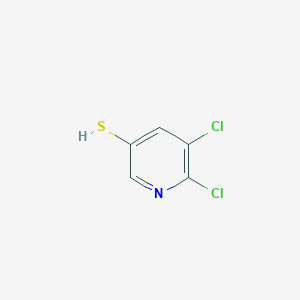
![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)
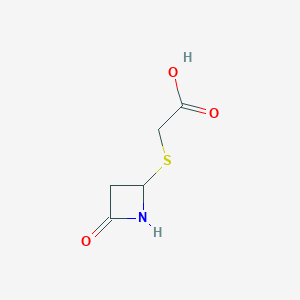
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)
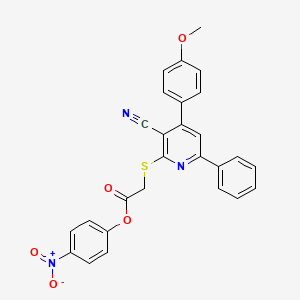
![(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15054368.png)
